

# An In-Depth Technical Guide to 4-Phenylpiperidin-2-one

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## Compound of Interest

Compound Name: 4-Phenylpiperidin-2-one

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## Abstract

**4-Phenylpiperidin-2-one**, a heterocyclic compound featuring a phenyl group appended to a piperidinone core, represents a significant scaffold in medicinal chemistry. Its structural motif is present in a variety of biologically active molecules, demonstrating a broad range of pharmacological effects, particularly targeting the central nervous system. This technical guide provides a comprehensive overview of the IUPAC nomenclature, chemical structure, synthetic methodologies, and key physicochemical and pharmacological properties of **4-Phenylpiperidin-2-one**. Detailed experimental protocols for its synthesis and characterization are presented, alongside a compilation of its spectroscopic data. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering foundational knowledge for the exploration of novel therapeutics based on the 4-phenylpiperidine scaffold.

## IUPAC Name and Chemical Structure

- IUPAC Name: **4-phenylpiperidin-2-one**<sup>[1]</sup>
- Synonyms: 4-Phenyl-2-piperidone, 4-Aryl- $\delta$ -valerolactam
- CAS Number: 81976-73-0<sup>[1]</sup>

- Molecular Formula:  $C_{11}H_{13}NO$  [1]
- Molecular Weight: 175.23 g/mol [1]

The structure of **4-Phenylpiperidin-2-one** consists of a six-membered piperidine ring containing a ketone group at the 2-position (a lactam) and a phenyl substituent at the 4-position.

Caption: Chemical structure of **4-Phenylpiperidin-2-one**.

## Synthesis of 4-Phenylpiperidin-2-one

The synthesis of 4-aryl-2-piperidones can be achieved through various synthetic routes. A common and effective method involves the cyclization of a  $\delta$ -amino acid derivative. The following protocol is a representative procedure based on established methodologies for the synthesis of related compounds.

### Experimental Protocol: Synthesis via Michael Addition and Lactamization

This synthetic approach involves a Michael addition of a nitrogen-containing species to an  $\alpha,\beta$ -unsaturated ester, followed by reductive cyclization.

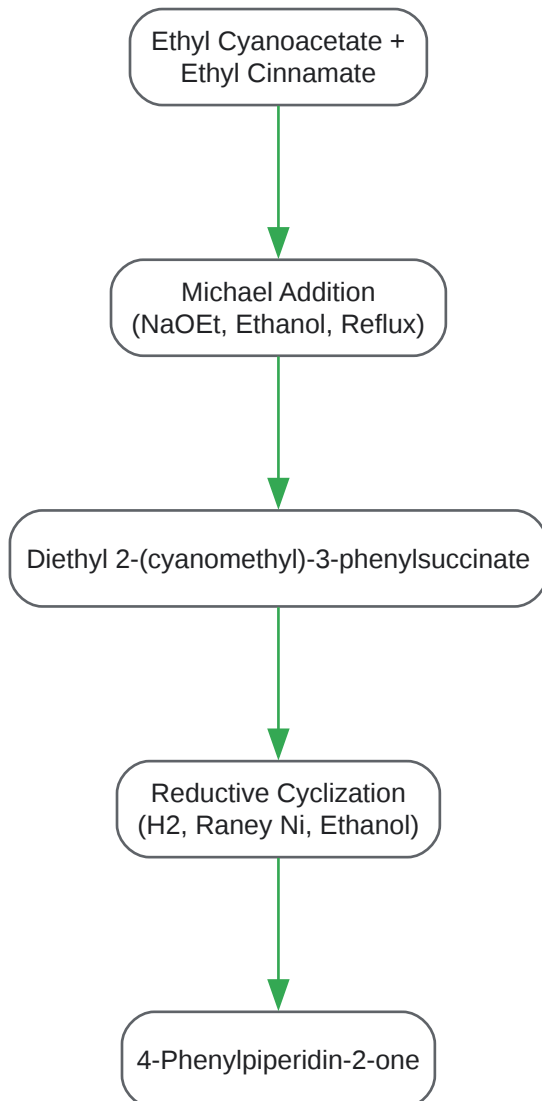
#### Step 1: Synthesis of Diethyl 2-(cyanomethyl)-3-phenylsuccinate

- To a solution of sodium ethoxide, prepared from sodium (1.15 g, 0.05 mol) and absolute ethanol (25 mL), add ethyl cyanoacetate (5.65 g, 0.05 mol).
- To this solution, add ethyl cinnamate (8.8 g, 0.05 mol) dropwise with stirring.
- Reflux the mixture for 3 hours.
- Cool the reaction mixture and pour it into a mixture of crushed ice and hydrochloric acid.
- Extract the product with diethyl ether, wash the ethereal layer with water, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to obtain the crude product.

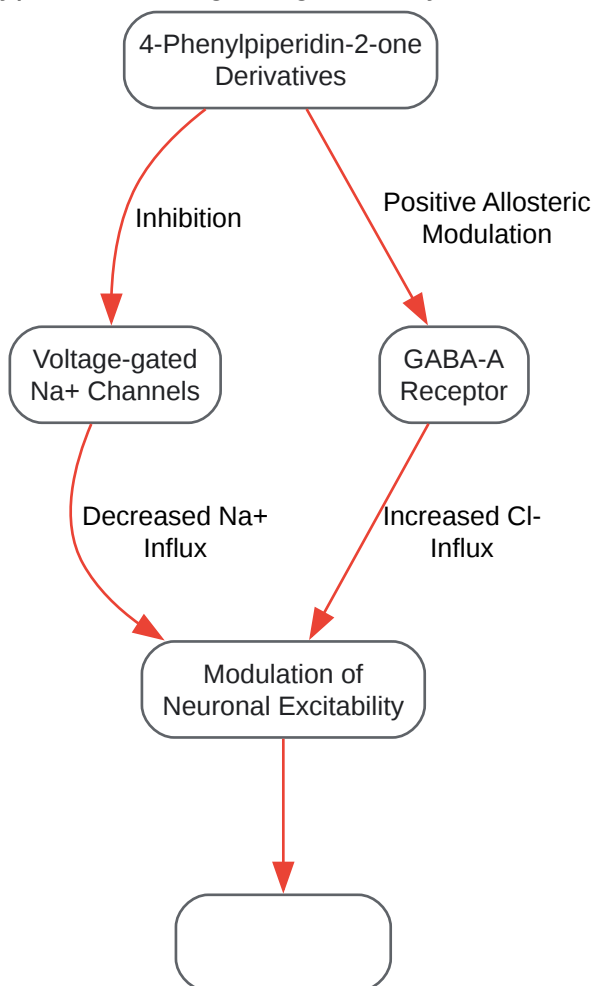
## Step 2: Reductive Cyclization to 4-Phenyl-2-piperidone

- Dissolve the crude diethyl 2-(cyanomethyl)-3-phenylsuccinate in ethanol.
- Subject the solution to catalytic hydrogenation using Raney nickel as the catalyst under a hydrogen atmosphere (50 psi) at room temperature.
- Monitor the reaction by thin-layer chromatography until the starting material is consumed.
- Filter the catalyst and concentrate the filtrate under reduced pressure.
- The resulting residue is purified by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield **4-phenylpiperidin-2-one**.

## Synthetic Workflow for 4-Phenylpiperidin-2-one



## Hypothesized Signaling Pathway Involvement

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## References

- 1. NP-MRD: <sup>13</sup>C NMR Spectrum (1D, 101 MHz, D<sub>2</sub>O, predicted) (NP0000084) [np-mrd.org]
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